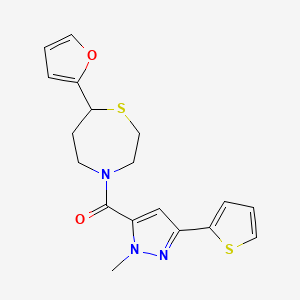
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N3O3S, with a molecular weight of approximately 321.4 g/mol. The structure features a thiazepan ring, a furan moiety, and a pyrazole derivative, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:
- Anticancer Activity : Sulfur-containing heterocycles have shown significant anticancer properties. For instance, derivatives of thiophene and thiazepan have been evaluated against different cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range .
- Anti-inflammatory Effects : Compounds with thiazepan structures have been reported to possess anti-inflammatory activities by modulating cytokine release and inhibiting pathways involved in inflammation .
- Antimicrobial Properties : The presence of the thiophene ring enhances the antimicrobial efficacy of compounds. Studies have shown that similar structures exhibit activity against various bacterial strains and fungi .
Anticancer Studies
A study conducted by Gulipalli et al. (2017) explored the anticancer potential of thiophene derivatives, revealing that modifications at specific positions on the thiophene ring significantly influenced their cytotoxicity against MCF-7 breast cancer cells. The most active compound demonstrated an IC50 value of 14.86 µM, indicating promising anticancer activity .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 16 | 14.86 ± 5.15 | 3.51 |
| Doxorubicin | 0.09 | N/A |
Anti-inflammatory Mechanism
In another investigation, it was found that compounds similar to our target compound significantly reduced the release of human monocyte chemotactic protein-2 (MCP-2) in HaCaT cells, suggesting a potential therapeutic role in treating inflammatory skin diseases .
Antimicrobial Activity
Research evaluating various thiophene derivatives indicated that they possess substantial antibacterial activity. For example, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 3 µM against certain bacterial strains, outperforming standard antibiotics like ciprofloxacin .
Case Studies
- Case Study on Anticancer Efficacy : A series of compounds derived from thiazepan were tested against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) where specific substitutions led to enhanced activity against ovarian and renal cancers.
- Inflammatory Response Modulation : In vitro studies demonstrated that the compound could effectively modulate inflammatory responses in immune cells, indicating its potential use in treating chronic inflammatory conditions.
Propiedades
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-20-14(12-13(19-20)16-5-3-10-24-16)18(22)21-7-6-17(25-11-8-21)15-4-2-9-23-15/h2-5,9-10,12,17H,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHVNDRXFRRDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














